2-{[(4-fluorobenzyl)thio]acetyl}-N-(4-methylbenzyl)hydrazinecarbothioamide
Overview
Description
2-{[(4-fluorobenzyl)thio]acetyl}-N-(4-methylbenzyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H20FN3OS2 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.10318278 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Research on fluoro- and hydroxy-substituted thiocarboxyhydrazones, closely related to 2-{[(4-fluorobenzyl)thio]acetyl}-N-(4-methylbenzyl)hydrazinecarbothioamide, has demonstrated significant antimicrobial activities against some bacteria. These compounds have been synthesized and characterized, revealing that slight modifications, such as fluoro substituting groups, can influence their structure and antimicrobial efficacy. The crystal structures of these compounds are stabilized by hydrogen bonds and π...π interactions, which contribute to their biological activity (Liu, 2015), (Liu, 2015).
Corrosion Inhibition
A study on the corrosion inhibition of 2024-T3 aluminum alloy in a 3.5% NaCl solution by thiosemicarbazone derivatives has found that these compounds can provide significant corrosion protection. The synthesized inhibitors form an adsorbed layer on the alloy surface, showcasing their potential as effective corrosion inhibitors (Prakashaiah et al., 2018).
Antioxidant and Antibacterial Agents
Novel thiosemicarbazones have been investigated for their antibacterial and antioxidant activities. Certain compounds exhibited excellent inhibition potency against Gram-positive pathogens and possessed antioxidant activity against radical species. This research highlights the potential of thiosemicarbazone derivatives as both antibacterial and antioxidant agents (Karaküçük-İyidoğan et al., 2014).
Antitumor Properties
Dioxomolybdenum(VI) thiosemicarbazonato complexes have been synthesized and evaluated for their DNA binding, cleavage, and antitumor properties. These complexes exhibited pronounced activity against the HCT 116 human colorectal cell line, suggesting their potential use in chemotherapy. The study demonstrates the capability of thiosemicarbazone derivatives to bind and cleave DNA, contributing to their antitumor activity (Hussein et al., 2015).
Properties
IUPAC Name |
1-[[2-[(4-fluorophenyl)methylsulfanyl]acetyl]amino]-3-[(4-methylphenyl)methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS2/c1-13-2-4-14(5-3-13)10-20-18(24)22-21-17(23)12-25-11-15-6-8-16(19)9-7-15/h2-9H,10-12H2,1H3,(H,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMHSTQGDNJNQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NNC(=O)CSCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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